molecular formula C12H9O6-3 B8394311 Trimethyl-1,3,5-benzenetricarboxylate

Trimethyl-1,3,5-benzenetricarboxylate

Cat. No. B8394311
M. Wt: 249.20 g/mol
InChI Key: YJCXTPPWGDHJCL-UHFFFAOYSA-K
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Patent
US09212131B2

Procedure details

Trimethyl-1,3,5-benzenetricarboxylate 14 (1.98 g, 7.83 mmol) in dry THF (30 mL) was added through a pressure-equalized addition funnel into a stirring suspension of LiAlH4 (0.95 g, 24.9 mmol) in dry THF (65 mL) at 0° C. under an argon atmosphere. The mixture was allowed to warm to rt and stirred for 4 hours. 1H NMR (CDCl3) was used to monitor the reaction. After determining a large amount of starting material remained, additional LiAlH4 (0.50 g, 13.1 mmol) was added to the reaction mixture and the reaction was allowed to proceed at RT for an additional 4 hours. 1H NMR (CDCl3) was used to determine if reaction was complete. After the reaction was complete, MeOH (25 mL) was used to quench the reaction. The suspension was filtered using Celite and the Celite was washed with MeOH (100 mL). The filtrate was concentrated under reduced pressure. The residue was stirred in THF (30 mL), KHSO4 (3.53 g, 26 mmol) and Celite (1.53 g, 25.4 mmol) for 30 minutes. The suspension was filtered and washed with MeOH (50 mL). Solvents were removed under reduced pressure. The resulting solid was dissolved in hot ethyl acetate and filtered. The solid that remained at the filter was collected, dried and to yield triol 15 (0.954 g, 5.68 mmol, 73%). 1H NMR (DMSO): δ 7.22 (s, 3H), 5.17 (br s, 3H), 4.48 (s, 6H).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.53 g
Type
reactant
Reaction Step Four
Name
Yield
73%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7]([C:8]([O-])=[O:9])=[C:6](C)[C:5]([C:12]([O-])=[O:13])=[C:4](C)[C:3]=1[C:16]([O-])=[O:17].[H-].[H-].[H-].[H-].[Li+].[Al+3].CO.OS([O-])(=O)=O.[K+]>C1COCC1>[OH:9][CH2:8][C:7]1[CH:6]=[C:5]([CH2:12][OH:13])[CH:4]=[C:3]([CH2:16][OH:17])[CH:2]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
CC1=C(C(=C(C(=C1C(=O)[O-])C)C(=O)[O-])C)C(=O)[O-]
Name
Quantity
0.95 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
3.53 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
WAIT
Type
WAIT
Details
to proceed at RT for an additional 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to determine if reaction
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the Celite was washed with MeOH (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred in THF (30 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in hot ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1=CC(=CC(=C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.68 mmol
AMOUNT: MASS 0.954 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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